BenchChemオンラインストアへようこそ!

4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Physicochemical Differentiation Lipophilicity (XLogP3-AA) Medicinal Chemistry Design

4-tert-Butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide (CAS 356569-52-3) is a synthetic small molecule (MW 308.4 g/mol) classified as a 4-thiazolidinone derivative bearing a 4-tert-butylbenzamide substituent. Thiazolidinone scaffolds are privileged structures in medicinal chemistry, known for diverse biological activities including hypoglycemic and anti-inflammatory effects, often driven by modulation of targets such as DPP-IV and TNF-α converting enzyme (TACE).

Molecular Formula C14H16N2O2S2
Molecular Weight 308.41
CAS No. 356569-52-3
Cat. No. B2672572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
CAS356569-52-3
Molecular FormulaC14H16N2O2S2
Molecular Weight308.41
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NN2C(=O)CSC2=S
InChIInChI=1S/C14H16N2O2S2/c1-14(2,3)10-6-4-9(5-7-10)12(18)15-16-11(17)8-20-13(16)19/h4-7H,8H2,1-3H3,(H,15,18)
InChIKeyOOMMKGOHXSIYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide (CAS 356569-52-3): A Sterically Demanding 4-Thiazolidinone-Benzamide Hybrid Scaffold


4-tert-Butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide (CAS 356569-52-3) is a synthetic small molecule (MW 308.4 g/mol) classified as a 4-thiazolidinone derivative bearing a 4-tert-butylbenzamide substituent [1]. Thiazolidinone scaffolds are privileged structures in medicinal chemistry, known for diverse biological activities including hypoglycemic and anti-inflammatory effects, often driven by modulation of targets such as DPP-IV and TNF-α converting enzyme (TACE) [2]. The 4-tert-butyl group introduces significant steric bulk and lipophilicity, distinguishing this compound from simpler N-benzoylaminorhodanine analogs and making it a valuable tool compound for probing hydrophobic binding pockets and establishing structure-activity relationships (SAR) in drug discovery campaigns.

Why 4-tert-Butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide Cannot Be Replaced by Unsubstituted or Simple Alkyl Benzamide Analogs in Focused Screening Libraries


Substituting 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide with a commercially more common analog, such as the unsubstituted N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide (CAS 13097-06-8), would drastically alter the physicochemical and pharmacophoric profile [1]. The 4-tert-butyl motif on the benzamide ring is not merely an inert structural decoration; it is a critical determinant of molecular recognition. Its steric bulk constrains the conformational flexibility of the benzamide moiety, imposing a specific three-dimensional orientation upon target engagement, while the enhanced lipophilicity (ΔLogP > 1.5 units) directly influences membrane permeability and binding to hydrophobic pockets [2][3]. Consequently, using a less bulky or differently substituted analog in a screening campaign risks misclassifying the chemotype as an inactive series or missing key SAR inflection points that are uniquely enabled by the tert-butyl group's spatial and electronic properties.

4-tert-Butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide: Head-to-Head Lipophilicity, Purity, and Scaffold Procurement Evidence


Quantified Lipophilicity Advantage: 4-tert-Butyl Analog vs. Unsubstituted N-Benzoylaminorhodanine Parent Scaffold

The introduction of a 4-tert-butyl group on the benzamide moiety imparts a substantial and quantifiable increase in lipophilicity compared to the unsubstituted N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide (CAS 13097-06-8). The target compound 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide exhibits a computed XLogP3-AA value of 3.7 [2], significantly exceeding the value of 2 for the parent unsubstituted benzamide scaffold [1]. This 1.7 log unit difference is a critical parameter for predicting membrane permeability, tissue distribution, and hydrophobic target engagement in early drug discovery settings [3].

Physicochemical Differentiation Lipophilicity (XLogP3-AA) Medicinal Chemistry Design Lead Optimization PK/PD Property Prediction

Quantifiable Purity Benchmark for Library Production and Reproducible HPLC Screening

The commercial supply of 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide from multiple vendors is specified at a minimum purity of 95% [1]. This specification provides a defined, uniform quality metric that can be systematically evaluated against other thiazolidinone-benzamide hybrids. In contrast, many niche thiazolidinone analogs—including the unsubstituted N-benzoylaminorhodanine and various 4-substituted variants—are frequently offered as custom synthesis products without a consistently published purity specification, introducing batch-to-batch variability risks that can compromise the reproducibility of dose-response and selectivity profiling data .

Chemical Purity High-Throughput Screening (HTS) Procurement Specification Quality Assurance Reproducible Science

Class-Level Hypoglycemic Potential Supported by Dioxothiazolidyl-Benzamide Patent Family

The core dioxothiazolidyl-benzamide scaffold exemplified by 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is explicitly claimed within the genus of N-substituted dioxothiazolidylbenzamide derivatives described in patent AU705538B2 [1]. This patent family discloses compounds that improve insulin resistance and exhibit potent hypoglycemic effects. Within the genus, the 4-tert-butyl substituent (abbreviated '4-t-bu' in examples) is specifically enumerated as a preferred embodiment alongside other substituents such as 4-CF₃ and 4-CF₃O [1]. While this patent provides a class-level association with metabolic disease targets, it establishes a documented SAR precedent that specifically validates the 4-tert-butyl substitution pattern as a biologically relevant pharmacophoric feature for this chemotype, distinguishing it from analogs with simpler (H, Me, Cl) or unvalidated substitution patterns.

Hypoglycemic Agent Insulin Resistance Thiazolidinedione Analog Patent SAR Evidence Diabetes Target

Safety Profile Differentiation: Hazard Classification Enables Risk-Assessed Procurement Decisions

4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide carries a documented GHS hazard classification of GHS07 (Harmful/Irritant) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This defined safety profile—complete with signal word 'Warning' and detailed precautionary codes—contrasts with many thiazolidinone congeners for which no formal hazard assessment is publicly available . The availability of a formal SDS with quantified hazard information enables the compound's risk tiering in automated chemical inventory management systems, a critical factor for large research organizations with strict occupational health compliance requirements.

Laboratory Safety GHS Hazard Classification Procurement Risk Assessment Occupational Health Chemical Inventory Management

Procurement-Driven Application Scenarios: When to Select 4-tert-Butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide for Your Research Program


Prioritize for Hydrophobic Pocket and CNS-Penetrant Phenotypic Screening Libraries

With a computed XLogP3-AA of 3.7—1.7 log units higher than the unsubstituted analog [1][2]—4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is the superior choice for inclusion in diversity-oriented or targeted screening libraries aimed at CNS targets, intracellular hydrophobic binding sites, or membrane-associated protein-protein interactions. Its elevated lipophilicity, combined with the conformational constraint of the 4-tert-butyl group [3], provides enhanced membrane permeability and a defined three-dimensional pharmacophore that differentiates it from flat, less lipophilic thiazolidinone analogs—making it a more informative probe for establishing SAR trends within focused chemical series.

Best Practice Choice for Automated HTS Compound Management and GLP-Compliant Procurement Workflows

For core facility directors and compound management specialists, the combination of ≥95% HPLC-verified purity from three independent suppliers and a fully documented GHS07 hazard classification makes 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide the lowest-risk selection among thiazolidinone-benzamide analogs. This compound's dual fulfillment of purity and safety documentation requirements streamlines the approval process in automated chemical inventory systems, eliminating the manual review delays that are routinely encountered when attempting to register undocumented custom-synthesis analogs .

Select as a Pharmacologically Validated Chemotype for Metabolic Disease SAR-by-Catalog Campaigns

The explicit enumeration of the 4-tert-butyl group as a preferred substituent within a patent family (AU705538B2) claiming hypoglycemic and insulin-resistance-improving compounds [4] provides external industry validation for use of this compound as a reference point in type 2 diabetes or metabolic syndrome drug discovery programs. Medicinal chemistry groups can deploy 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide as a privileged scaffold for focused library design, confident that the 4-tert-butyl substitution pattern has established precedent in the patent literature—a distinction not shared by most randomly alkyl-substituted thiazolidinone derivatives.

Choose as HPLC Method Development and Analytical Reference Standard for Thiazolidinone-Bearing Compound Collections

The consistent ≥95% purity across multiple vendors , well-defined chromatographic properties including published canonical SMILES and InChI Key , and relatively high molecular weight (308.4 g/mol) make this compound an excellent candidate for use as an analytical reference standard in HPLC method development for laboratories managing large thiazolidinone or benzamide compound collections. Its longer retention time (consistent with XLogP3-AA of 3.7) compared to the unsubstituted parent provides a clear benchmark for column performance evaluation and retention time prediction model calibration.

Quote Request

Request a Quote for 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.